Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester
Overview
Description
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si and a molecular weight of 204.34 g/mol . This compound is known for its unique structure, which includes an ethoxydimethylsilyl group attached to the propanoic acid backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. The ethoxydimethylsilyl group can be introduced through a subsequent reaction with ethoxydimethylsilane under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silyl-containing compounds.
Biology: The compound is utilized in the study of biochemical pathways and as a tool for modifying biological molecules.
Medicine: Research into its potential therapeutic applications includes its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester exerts its effects involves interactions with various molecular targets. The ethoxydimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, ethyl ester: This compound lacks the ethoxydimethylsilyl group, making it less reactive in certain chemical reactions.
Ethyl propionate: Similar to propanoic acid, ethyl ester, but with different physical and chemical properties due to the absence of the silyl group.
Uniqueness
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations that are not achievable with simpler esters .
Properties
IUPAC Name |
ethyl 3-[ethoxy(dimethyl)silyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-11-9(10)7-8-13(3,4)12-6-2/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMCKZAGKFGDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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